molecular formula C13H10BrF3N4O B8568934 N-(3-bromo-5-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)acetamide

N-(3-bromo-5-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)acetamide

Cat. No. B8568934
M. Wt: 375.14 g/mol
InChI Key: RREFHWMHEYUYNL-UHFFFAOYSA-N
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Patent
US09242984B2

Procedure details

5-Bromo-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzene-1,3-diamine (1.06 g, 3.19 mmol) was dissolved in dichloromethane (15.9 ml) and pyridine (0.28 ml, 3.51 mmol) was added. The solution was cooled to 0° C. and then, acetyl chloride (0.23 ml, 3.19 mmol) was added drop wise. The reaction mixture was stirred at 0° C. for 1 hour. Water and dichloromethane were added and the organic phase was separated, dried and concentrated under reduced pressure to afford N-(3-bromo-5-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)acetamide as a beige powder. 1H NMR (400 MHz, Acetone-d6) δ 9.37 (s, 1H), 9.32 (s, 1H), 8.83 (d, J=6 Hz, 1H), 7.97 (s, 1H), 7.95 (s, 1H), 7.74 (s, 1H), 7.27 (d, J=6 Hz, 1H), 2.10 (s, 3H).
Name
5-Bromo-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzene-1,3-diamine
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
15.9 mL
Type
solvent
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Quantity
0.23 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH2:19])[CH:5]=[C:6]([NH:8][C:9]2[N:14]=[C:13]([C:15]([F:18])([F:17])[F:16])[CH:12]=[CH:11][N:10]=2)[CH:7]=1.N1C=CC=CC=1.[C:26](Cl)(=[O:28])[CH3:27].O>ClCCl>[Br:1][C:2]1[CH:3]=[C:4]([NH:19][C:26](=[O:28])[CH3:27])[CH:5]=[C:6]([NH:8][C:9]2[N:14]=[C:13]([C:15]([F:17])([F:18])[F:16])[CH:12]=[CH:11][N:10]=2)[CH:7]=1

Inputs

Step One
Name
5-Bromo-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzene-1,3-diamine
Quantity
1.06 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)NC1=NC=CC(=N1)C(F)(F)F)N
Name
Quantity
15.9 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.28 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0.23 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase was separated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)NC1=NC=CC(=N1)C(F)(F)F)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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